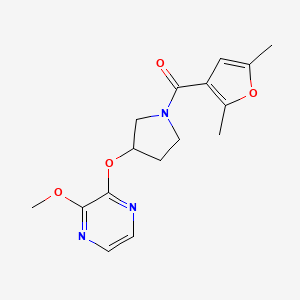

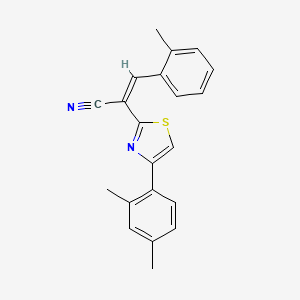

![molecular formula C25H20BrN3O2 B2689154 3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-07-7](/img/structure/B2689154.png)

3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

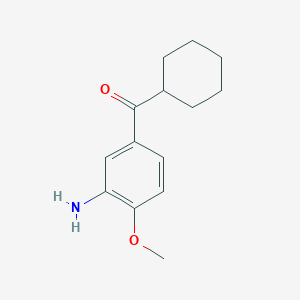

The molecule “3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazoloquinoline core, followed by the introduction of the phenyl groups at the 3- and 1-positions. The bromophenyl and methylphenyl groups could be introduced using electrophilic aromatic substitution reactions . The methoxy groups at the 7,8-positions could be introduced using nucleophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with phenyl rings substituted at the 3- and 1-positions. The phenyl ring at the 3-position would carry a bromo substituent, while the phenyl ring at the 1-position would carry a methyl substituent. The quinoline ring would carry methoxy substituents at the 7,8-positions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the methylphenyl group could undergo electrophilic aromatic substitution reactions . The methoxy groups could potentially undergo demethylation under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and methoxy substituents would increase the compound’s polarity and potentially its solubility in polar solvents. The presence of the aromatic rings would likely result in a relatively high boiling point and melting point .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Facile Synthesis Techniques : A study on the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions outlines a swift and eco-friendly microwave-assisted multi-component/one-pot protocol. This method emphasizes operational simplicity, high selectivity, and no by-product formation, highlighting the compound's role in advancing synthetic efficiency in organic chemistry (Khumalo, Maddila, Jonnalagadda, 2019).

Chemical Reactivity and Structure Analysis : Research on the effect of methyl substitution on mutagenicity, for example, provides insights into the chemical reactivity and structural significance of quinoline derivatives. This study not only explores the mutagenic potential but also offers a deeper understanding of the structural impact of substitutions on the quinoline core, which is crucial for designing compounds with desired properties (Nagao, Wakabayashi, Kasai, Nishimura, Sugimura, 1981).

Biological Activities

Antimicrobial and Antiviral Potential : The synthesis and evaluation of quinoline derivatives have revealed their antimicrobial and antiviral activities. Studies demonstrate that certain derivatives show promising activity against various pathogens, providing a basis for further pharmaceutical development (Kumara, Nagendrappa, Chandrika, Sowmya, Kaur, Jasinski, Glidewell, 2016).

Anticancer Applications : The exploration of quinoline derivatives in cancer research has identified compounds with significant cytotoxic activity against various cancer cell lines. For instance, studies on carboxamide derivatives of benzo[b][1,6]naphthyridines show potent cytotoxicity, underlining the potential of quinoline derivatives as anticancer agents (Deady, Rodemann, Zhuang, Baguley, Denny, 2003).

Mécanisme D'action

Target of action

Quinoline, a part of the compound’s structure, is a heterocyclic aromatic organic compound with various biological activities. It’s often found in drugs used to treat parasitic diseases .

Mode of action

The mode of action of quinoline-based compounds can vary greatly depending on their specific structures and functional groups. They might interact with different biological targets such as enzymes, receptors, or DNA .

Biochemical pathways

Quinoline-based compounds might affect various biochemical pathways. For example, some quinoline-based antimalarial drugs inhibit heme detoxification in the malaria parasite .

Pharmacokinetics

The ADME properties of quinoline-based compounds can also vary greatly. Factors such as the compound’s lipophilicity, its interactions with transport proteins, and its susceptibility to metabolic enzymes can all influence its bioavailability .

Result of action

The molecular and cellular effects of quinoline-based compounds depend on their specific targets and mode of action. They might lead to cell death, inhibition of cell growth, changes in cell signaling, etc .

Action environment

The action, efficacy, and stability of quinoline-based compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. It’s important to note that brominated compounds can be hazardous and should be handled with care .

Orientations Futures

The future research directions for this compound could involve further exploration of its biological activity. Given the reported activities of some pyrazole derivatives, this compound could potentially be investigated for antileishmanial, antimalarial, or other biological activities . Additionally, the synthesis of this compound could be optimized, and analogs could be synthesized to explore structure-activity relationships .

Propriétés

IUPAC Name |

3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3O2/c1-15-7-9-18(10-8-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-5-4-6-17(26)11-16/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUXMXPLCJHTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

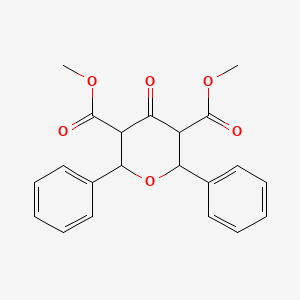

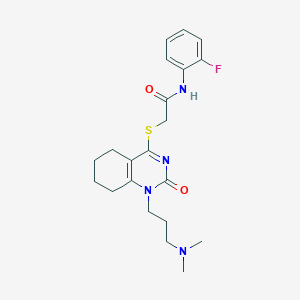

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)

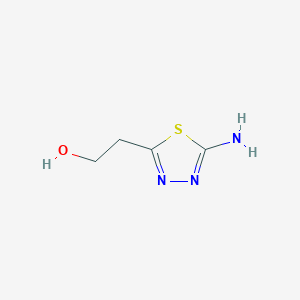

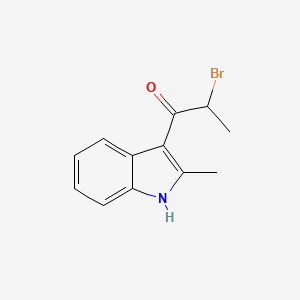

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2689085.png)

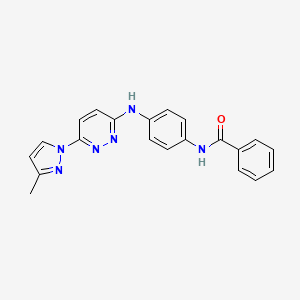

![2-Amino-6-ethyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2689087.png)

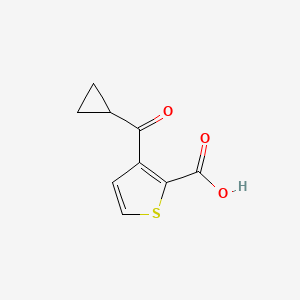

![Tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2689093.png)